benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate
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Overview
Description
Benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is a complex organic compound that features a purine derivative structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorophenyl group and a purine moiety suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate typically involves multiple steps
Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst.
Benzyl Ester Formation: The final step involves the esterification of the purine derivative with benzyl 2-mercaptoacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the purine moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives of the purine moiety
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: Due to its purine structure, it may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Studies: The compound can be used to study the interactions between purine derivatives and biological macromolecules.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Allopurinol: A purine derivative used as a medication to decrease high blood uric acid levels.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
Benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is unique due to the presence of the chlorophenyl group and the benzyl ester, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C23H21ClN4O4S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C23H21ClN4O4S/c1-26-20-19(21(30)27(2)23(26)31)28(12-16-10-6-7-11-17(16)24)22(25-20)33-14-18(29)32-13-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
JYYSSJATBWSMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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